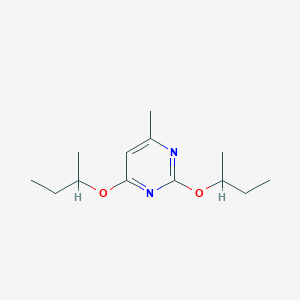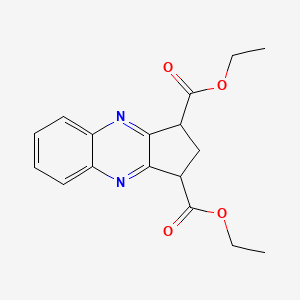
4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride is an organic compound that belongs to the class of piperidinopropiophenones. This compound is characterized by the presence of a piperidine ring, a propiophenone moiety, and a hexyloxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of dihydropyridones using zinc/acetic acid.
Attachment of the Propiophenone Moiety: This step involves the coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to form tertiary propargylamines.
Introduction of the Hexyloxy Group: The hexyloxy group is introduced through an etherification reaction, where a hexyl alcohol reacts with the phenolic hydroxyl group of the intermediate compound.
Industrial Production Methods
Industrial production of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and cellular metabolism
相似化合物的比较
Similar Compounds
4-Hydroxyamphetamine: A compound with a similar structure but different functional groups.
Tamsulosin: Another compound with a piperidine ring but different pharmacological properties.
Uniqueness
4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexyloxy group and piperidinopropiophenone core make it a valuable compound for various research applications.
属性
CAS 编号 |
5289-93-0 |
|---|---|
分子式 |
C20H32ClNO2 |
分子量 |
353.9 g/mol |
IUPAC 名称 |
1-(4-hexoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-2-3-4-8-17-23-19-11-9-18(10-12-19)20(22)13-16-21-14-6-5-7-15-21;/h9-12H,2-8,13-17H2,1H3;1H |
InChI 键 |
DCHWVEQDWXZLIN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
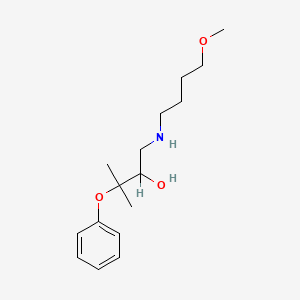
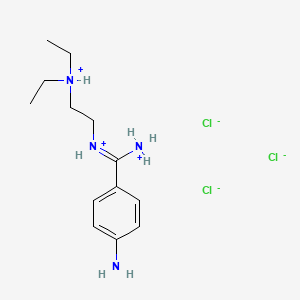

![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
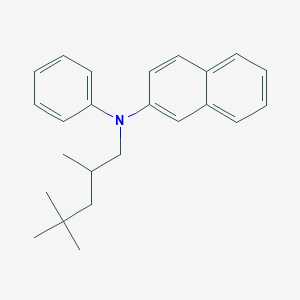

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
